molecular formula C12H11FN2 B13261274 3-fluoro-N-(pyridin-4-ylmethyl)aniline

3-fluoro-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B13261274
M. Wt: 202.23 g/mol
InChI Key: UWOWLLIYXLHVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C12H11FN2 It is a fluorinated aromatic amine, which means it contains a fluorine atom attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating reagent .

Industrial Production Methods

Industrial production methods for 3-fluoro-N-(pyridin-4-ylmethyl)aniline may involve large-scale synthesis using similar fluorination techniques. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pyridin-4-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-fluoro-N-(pyridin-4-ylmethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activity.

    Industry: The compound can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-4-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(pyridin-4-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also impart distinct properties, such as increased metabolic stability and altered electronic characteristics.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

3-fluoro-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C12H11FN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2

InChI Key

UWOWLLIYXLHVFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.